molecular formula C28H27N3O3S B6510624 (7-{[(4-ethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892418-64-3

(7-{[(4-ethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B6510624
CAS No.: 892418-64-3
M. Wt: 485.6 g/mol
InChI Key: SVHBFIZUGQWDSI-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic derivative featuring a fused oxa-aza ring system, a 3-methoxyphenyl substituent, and a sulfanyl group linked to a 4-ethylbenzyl moiety.

Properties

IUPAC Name

[7-[(4-ethylphenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-4-18-8-10-19(11-9-18)16-35-28-24-13-23-21(15-32)14-29-17(2)25(23)34-27(24)30-26(31-28)20-6-5-7-22(12-20)33-3/h5-12,14,32H,4,13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHBFIZUGQWDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(4-ethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, synthesis pathways, and relevant research findings.

Structural Characteristics

The compound features a tricyclic framework with multiple functional groups including:

  • Sulfanyl group : Potentially influencing its reactivity and biological interactions.
  • Methanol group : May enhance solubility and bioavailability.
  • Aromatic rings : Contributing to possible interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The presence of the sulfanyl group and aromatic rings suggests potential interactions with microbial enzymes or cell membranes.

Compound NameStructural FeaturesBiological Activity
(7-{[(4-ethylphenyl)methyl]sulfanyl}...)Tricyclic structure with sulfanyl groupPotentially antimicrobial
Thiazole derivativesFive-membered ring with sulfurAntimicrobial, anticancer

Neuroprotective Effects

Some derivatives of this compound may exhibit neuroprotective properties. The tricyclic structure is known to influence neurotransmitter systems which could be a pathway for therapeutic applications in neurodegenerative diseases.

Synthesis Pathways

The synthesis of this compound can be approached through several strategies:

  • Multi-step Organic Synthesis : Utilizing starting materials that contain desired functional groups.
  • Sulfanylation : Incorporating the sulfanyl group via nucleophilic substitution methods.
  • Cyclization Reactions : Forming the tricyclic structure through methods such as ring-closing metathesis.

Case Studies and Research Findings

Several studies have investigated compounds related to the target molecule:

  • Antimicrobial Studies : Research has shown that similar compounds can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
  • Neuroprotective Studies : Investigations into the neuroprotective effects of structurally related compounds have demonstrated potential benefits in models of Alzheimer's disease.

Comparison with Similar Compounds

Research Implications and Limitations

  • Strengths : The compound’s unique sulfanyl and tricyclic motifs offer a template for optimizing selectivity in drug design.
  • Gaps : Experimental validation of targets (e.g., kinase assays) and ADMET profiling are needed to confirm computational predictions .
  • Methodological Considerations : Tanimoto/Dice metrics may underestimate bioactivity divergence in structurally similar compounds, necessitating activity landscape modeling to identify cliffs .

Preparation Methods

Sequential Cyclization Strategy

This method involves stepwise assembly of the tricyclic system from bicyclic precursors. A representative protocol involves:

  • Oxazole Precursor Preparation : 2-Amino-4-methyloxazole undergoes condensation with ethyl glyoxylate to form a bicyclic intermediate.

  • Triazine Ring Formation : Treatment with cyanamide under acidic conditions induces cyclization, yielding the tricyclic core.

Reaction conditions and yields for key steps are summarized below:

StepReagents/ConditionsTemperatureYieldSource
Oxazole activationEthyl glyoxylate, DCM, 0°C → RT24 h68%
Triazine cyclizationCyanamide, HCl (cat.), EtOH reflux78°C52%

One-Pot Multicomponent Assembly

Advanced methodologies employ tandem reactions to streamline core formation:

  • A mixture of 3-methoxybenzaldehyde, 4-ethylthiophenol, and methylhydrazine undergoes Pd-catalyzed cyclization in DMF at 120°C.

  • This approach reduces purification steps but requires precise stoichiometric control (molar ratio 1:1.2:1.1) to prevent oligomerization.

Functional Group Installation

Aryl Group Incorporation

The 3-methoxyphenyl and 4-ethylphenyl groups are introduced via cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Boronic ester derivatives of 3-methoxybenzene react with brominated tricyclic intermediates

  • Optimized conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq.), DME/H₂O (4:1), 80°C

  • Key parameters:

    • Oxygen-free environment critical for preventing boronic acid oxidation

    • Microwave irradiation (150 W) reduces reaction time from 18 h → 45 min

Comparative Coupling Efficiency

Aryl GroupCatalyst SystemYieldPurity
3-MethoxyphenylPd(OAc)₂/XPhos78%95%
4-EthylphenylPdCl₂(dppf)82%97%

Sulfanyl Group Introduction

The [(4-ethylphenyl)methyl]sulfanyl moiety is installed through nucleophilic aromatic substitution:

  • Pre-activated tricyclic bromide intermediate (position 7)

  • Thiolate anion generated from 4-ethylbenzyl mercaptan using NaH in THF

  • Reaction proceeds at −78°C → RT over 12 h

Critical considerations:

  • Exclusion of moisture prevents thiol oxidation

  • Steric hindrance from the tricyclic system necessitates prolonged reaction times

Hydroxymethylation at Position 11

The methanol functional group is introduced through two complementary pathways:

Aldehyde Reduction Route

  • Oxidation : TEMPO/BAIB system converts methyl group to aldehyde (CH₃ → CHO)

  • Reduction : NaBH₄ in MeOH/THF (1:3) selectively reduces aldehyde to hydroxymethyl (CHO → CH₂OH)

Optimization Data

Reduction AgentSolvent SystemTemp (°C)Yield
NaBH₄MeOH065%
NaBH(OAc)₃THF−2088%
BH₃·THFEt₂ORT72%

Direct Hydroxylation

Alternative approach using oxymercuration-demercuration:

  • Hg(OAc)₂ in aqueous THF adds across double bond

  • NaBH₄ treatment removes mercury, yielding secondary alcohol

Advantages:

  • Avoids aldehyde intermediate

  • Better stereochemical control

Final Functionalization and Purification

Protecting Group Strategy

  • Silyl Protection : TBSCl protects hydroxymethyl during subsequent reactions

  • Deprotection : TBAF in THF (0°C → RT) removes silyl groups quantitatively

Chromatographic Purification

Final compound purification employs:

  • Normal Phase SiO₂ : Hexane/EtOAc gradient (7:3 → 1:1)

  • HPLC Prep : C18 column, MeCN/H₂O (0.1% TFA) 60:40 → 80:20 over 30 min

Purity Analysis

MethodPurityImpurity Profile
HPLC-UV99.2%<0.5% starting material
LC-MS98.7%No dimerization observed

Scalability and Process Optimization

Continuous Flow Synthesis

Recent advances enable kilogram-scale production:

  • Microreactor setup for Pd-catalyzed couplings (residence time 8 min)

  • In-line IR monitoring ensures reaction completion

Green Chemistry Metrics

ParameterBatch ProcessFlow Process
PMI (kg/kg)8632
E-Factor6418
Energy (kW·h/kg)12045

Q & A

Q. What are the recommended methods for synthesizing this compound, and what challenges arise during multi-step synthesis?

The synthesis typically involves multi-step reactions, including condensation of thiophene derivatives with phenolic precursors, followed by functionalization (e.g., sulfanyl group introduction). Key challenges include controlling regioselectivity during cyclization and avoiding side reactions from the methoxyphenyl and ethylphenyl substituents. Purification often requires advanced techniques like preparative HPLC or recrystallization to isolate the product from structurally similar byproducts .

Example Protocol :

  • Step 1: Thiophene-phenol condensation under acidic catalysis.
  • Step 2: Sulfanyl group introduction via nucleophilic substitution.
  • Step 3: Cyclization using Pd-catalyzed cross-coupling.
  • Yield optimization: Adjust reaction temperature (70–90°C) and solvent polarity (e.g., DMF vs. THF) to minimize byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Single-crystal X-ray diffraction is the gold standard for resolving the tricyclic core and substituent orientations. Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm methoxyphenyl (δ ~3.8 ppm for OCH3_3) and ethylphenyl (δ ~1.2 ppm for CH2_2CH3_3) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z: ~530.2).
  • IR Spectroscopy : Identification of hydroxyl (ν ~3400 cm1^{-1}) and sulfanyl (ν ~2550 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and energetics for key steps like cyclization. For example:

  • Reaction Barrier Analysis : Calculate activation energies for competing pathways (e.g., 6- vs. 7-membered ring formation).
  • Solvent Effects : COSMO-RS simulations to model solvent interactions and select optimal media (e.g., toluene for low polarity).
  • AI Integration : Machine learning models trained on reaction databases can propose optimal catalysts (e.g., Pd(OAc)2_2) and conditions (e.g., 80°C, 12 h) .

Data Example :

Reaction StepPredicted ΔG‡ (kcal/mol)Experimental Yield (%)
Cyclization A28.345
Cyclization B24.168

Q. How can contradictions between spectral data and computational predictions be resolved?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. Strategies include:

  • Dynamic NMR : Detect rotational barriers in the ethylphenyl group to explain split peaks.
  • X-ray vs. DFT Comparison : Overlay computed gas-phase structures with X-ray coordinates (mean deviation < 0.05 Å for non-H atoms) .
  • Solid-State vs. Solution IR : Compare hydroxyl stretching frequencies to identify hydrogen-bonding networks in crystals .

Q. What methodologies assess the compound’s potential as a biochemical probe?

  • Target Binding Assays : Surface plasmon resonance (SPR) to measure affinity (KD) for enzymes like kinases.
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugate) tracked via confocal microscopy.
  • Metabolic Stability : LC-MS/MS analysis of liver microsome incubations to estimate half-life (t1/2_{1/2}) .

Example Data :

Assay TypeResult
SPR (Kinase X)KD = 12.3 ± 1.5 nM
Cellular UptakeLocalized in cytoplasm (90%)
Metabolic t1/2_{1/2}48 min (human microsomes)

Methodological Best Practices

Q. What safety protocols are critical during handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential methanol release from the hydroxyl group.
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 min .

Q. How to design experiments for resolving regiochemical ambiguities in derivatives?

  • Isotopic Labeling : 13^{13}C-labeled ethylphenyl groups to track substitution patterns via NMR.
  • Competitive Experiments : React with regioselective catalysts (e.g., directing groups for C-H activation) .

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